molecular formula C9H12N2O B15207198 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

Cat. No.: B15207198
M. Wt: 164.20 g/mol
InChI Key: WGDXPCIOZMBNMA-UHFFFAOYSA-N
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Description

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone is unique due to its specific combination of a cyclopentane ring fused to a pyrazole ring with an ethanone group. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2C_{10}H_{14}N_2, with a molecular weight of approximately 162.23 g/mol. The compound features a tetrahydrocyclopenta[c]pyrazole moiety, which is significant for its biological interactions.

Research indicates that compounds containing the tetrahydrocyclopenta structure may exhibit various biological activities, including:

  • Anti-inflammatory effects : Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines.
  • Neuroprotective properties : The compound may protect neuronal cells from apoptosis induced by amyloid beta, which is crucial in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits specific kinases involved in cell signaling pathways. For instance:

  • JNK Inhibition : A study focused on related compounds showed significant inhibition of JNK3 kinase activity with IC50 values as low as 0.379 nM for structurally similar compounds . This suggests that this compound may have similar inhibitory effects.

In Vivo Studies

In vivo models have been utilized to evaluate the therapeutic potential of compounds related to this compound:

  • Neuroprotection : Animal studies indicated that administration of tetrahydrocyclopenta derivatives led to reduced neuronal cell death in models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of compounds derived from the tetrahydrocyclopenta scaffold:

  • Alzheimer's Disease Models : In a controlled study using transgenic mice models for Alzheimer's disease, administration of a related compound resulted in improved cognitive function and reduced amyloid plaque deposition .
  • Cancer Research : A series of tetrahydrocyclopenta derivatives were evaluated for their anti-cancer properties. Compounds exhibited significant tumor growth inhibition in xenograft models .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveProtection against apoptosis
AnticancerTumor growth inhibition

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-5-8-3-7(6(2)12)4-9(8)11-10-5/h7H,3-4H2,1-2H3,(H,10,11)

InChI Key

WGDXPCIOZMBNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=NN1)C(=O)C

Origin of Product

United States

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